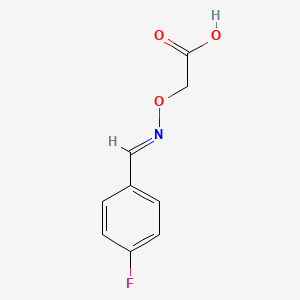
2-(((4-Fluorobenzylidene)amino)oxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid is a member of the class of hydroxylamines that is acetic acid substituted at position 2 by an aminooxy group. This compound is known for its ability to inhibit aminobutyrate aminotransferase activity in vivo, resulting in increased levels of gamma-aminobutyric acid in tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Fluorobenzylidene)amino)oxy)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with 4-fluorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications in conditions related to gamma-aminobutyric acid dysregulation, such as epilepsy and anxiety disorders.
Mechanism of Action
The mechanism of action of 2-(((4-Fluorobenzylidene)amino)oxy)acetic acid involves the inhibition of aminobutyrate aminotransferase, an enzyme responsible for the breakdown of gamma-aminobutyric acid. By inhibiting this enzyme, the compound increases the levels of gamma-aminobutyric acid in tissues, which can have various physiological effects . The molecular targets and pathways involved include the gamma-aminobutyric acidergic system and related neurotransmitter pathways.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonylamino)oxy)acetic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a fluorobenzylidene group.
(4-((4-Fluorobenzylidene)amino)phenyl)acetic acid: Similar in structure but with a phenyl group instead of an aminooxy group.
Uniqueness
2-(((4-Fluorobenzylidene)amino)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit aminobutyrate aminotransferase and modulate gamma-aminobutyric acid levels sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-[(E)-(4-fluorophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H8FNO3/c10-8-3-1-7(2-4-8)5-11-14-6-9(12)13/h1-5H,6H2,(H,12,13)/b11-5+ |
InChI Key |
HFMNVUQGFFDJML-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/OCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=NOCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















